6-chloro-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
Description
6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and drug discovery. This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with chloro, methylphenyl, and pyridinyl groups.
Properties
Molecular Formula |
C23H17ClN2O3 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
6-chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-5-7-16(8-6-15)14-26(22-4-2-3-11-25-22)23(28)21-13-19(27)18-12-17(24)9-10-20(18)29-21/h2-13H,14H2,1H3 |
InChI Key |
GBIWSIDOQMCRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with 4-methylbenzylamine and 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might include crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various functionalized analogs.
Scientific Research Applications
6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may be investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine
Uniqueness
6-Chloro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
